molecular formula C9H8BrClN2 B13482185 5-Bromoisoquinolin-1-amine hydrochloride

5-Bromoisoquinolin-1-amine hydrochloride

Cat. No.: B13482185
M. Wt: 259.53 g/mol
InChI Key: CUIVGQHGWIBGKM-UHFFFAOYSA-N
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Description

5-Bromoisoquinolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.5 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinolin-1-amine hydrochloride typically involves the bromination of isoquinoline followed by amination. One common method involves the following steps:

    Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent to introduce a bromine atom at the 5-position, yielding 5-bromoisoquinoline.

    Amination: The 5-bromoisoquinoline is then reacted with ammonia or an amine source under appropriate conditions to form 5-Bromoisoquinolin-1-amine.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treating it with hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products

The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and biaryl compounds .

Scientific Research Applications

5-Bromoisoquinolin-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromoisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-Chloroisoquinolin-1-amine: Similar structure but with a chlorine atom instead of bromine.

    5-Fluoroisoquinolin-1-amine: Contains a fluorine atom instead of bromine.

    5-Iodoisoquinolin-1-amine: Contains an iodine atom instead of bromine.

Uniqueness

5-Bromoisoquinolin-1-amine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

5-bromoisoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C9H7BrN2.ClH/c10-8-3-1-2-7-6(8)4-5-12-9(7)11;/h1-5H,(H2,11,12);1H

InChI Key

CUIVGQHGWIBGKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N)C(=C1)Br.Cl

Origin of Product

United States

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